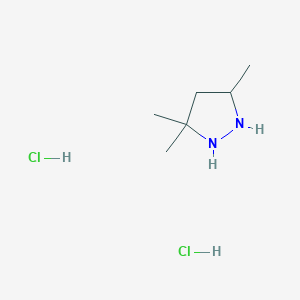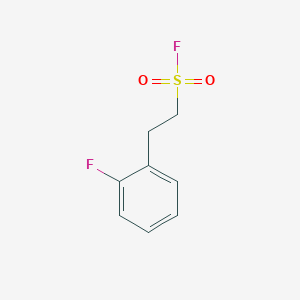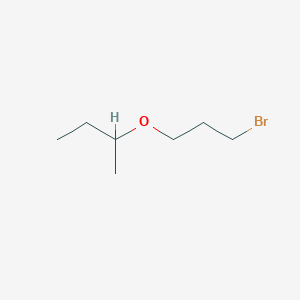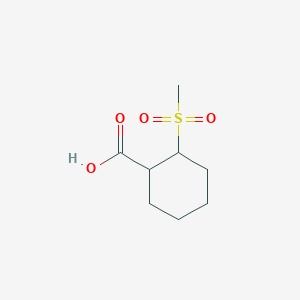
3,3,5-Trimethylpyrazolidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5-Trimethylpyrazolidine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is a derivative of pyrazolidine, characterized by the presence of three methyl groups at the 3 and 5 positions of the pyrazolidine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethylpyrazolidine dihydrochloride typically involves the reaction of 3,3,5-trimethylpyrazolidine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The general reaction scheme is as follows:
Starting Material: 3,3,5-Trimethylpyrazolidine
Reagent: Hydrochloric acid (HCl)
Reaction Conditions: The reaction is usually performed at room temperature with stirring to ensure complete dissolution and reaction of the starting material with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,3,5-Trimethylpyrazolidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinones.
Reduction: It can be reduced to form pyrazolidines with different substitution patterns.
Substitution: The methyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of pyrazolidinones.
Reduction: Formation of various substituted pyrazolidines.
Substitution: Formation of alkylated or acylated derivatives of this compound.
Scientific Research Applications
3,3,5-Trimethylpyrazolidine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3,5-Trimethylpyrazolidine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,3,5-Trimethylpyrazolidine: The parent compound without the dihydrochloride salt.
3,5-Dimethylpyrazolidine: A similar compound with two methyl groups instead of three.
Pyrazolidine: The basic structure without any methyl substitutions.
Uniqueness
3,3,5-Trimethylpyrazolidine dihydrochloride is unique due to the presence of three methyl groups and the dihydrochloride salt form. These structural features confer specific chemical and physical properties, making it distinct from other pyrazolidine derivatives. Its unique reactivity and potential biological activities make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H16Cl2N2 |
|---|---|
Molecular Weight |
187.11 g/mol |
IUPAC Name |
3,3,5-trimethylpyrazolidine;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c1-5-4-6(2,3)8-7-5;;/h5,7-8H,4H2,1-3H3;2*1H |
InChI Key |
VCOJEFPSVAKHHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NN1)(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine](/img/structure/B13163240.png)




![5-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13163305.png)
